Anthracene-9,10-dimethanamine
Description
The Anthracene (B1667546) Core in Contemporary Chemical Research
The anthracene framework, a linearly fused tricyclic aromatic hydrocarbon, continues to be a cornerstone of modern chemical research. Its rigid, planar structure and rich π-electron system endow it with unique photophysical and electronic properties that are highly sought after in various scientific fields. rsc.org Initially recognized for its role in the development of synthetic dyes, the applications of anthracene derivatives have since expanded dramatically. chalmers.se
In the realm of materials science, anthracene derivatives are integral to the advancement of organic electronics. They are extensively used as blue-emitting chromophores in organic light-emitting diodes (OLEDs) for displays and solid-state lighting. chalmers.sersc.orgresearchgate.net The inherent high fluorescence quantum yield of many anthracene derivatives makes them ideal candidates for these applications. beilstein-journals.org Furthermore, their semiconductor properties are harnessed in organic thin-film transistors (OTFTs), which are crucial components for flexible and transparent electronics. rsc.orgpkusz.edu.cn The ability to chemically modify the anthracene core allows for the fine-tuning of its charge transport characteristics, leading to materials with high carrier mobility and stability. rsc.orgpkusz.edu.cn
Beyond electronics, the anthracene core is a key player in the field of photonics. Its derivatives are employed in triplet-triplet annihilation (TTA) photon upconversion systems, which can convert lower-energy light into higher-energy light, a process with potential applications in solar energy and bioimaging. chalmers.sersc.org The photosensitive nature of the anthracene unit also allows for its use in creating photoresponsive materials and supramolecular switches. rsc.orgnih.gov In supramolecular chemistry, the planar surface of anthracene facilitates π-π stacking interactions, making it an excellent building block for the self-assembly of complex architectures like macrocycles, cages, and polymers. acs.organu.edu.auresearchgate.net These organized structures have applications in host-guest chemistry, molecular sensing, and the development of advanced functional materials. researchgate.net
Significance of 9,10-Disubstitution in Anthracene Architectures
The substitution pattern on the anthracene core is critical in determining its ultimate properties and function. Among the various possible substitution sites, the 9- and 10-positions, often referred to as the meso-positions, are of particular significance due to their high reactivity and profound influence on the molecule's electronic and steric characteristics. acs.org
Functionalization at the 9,10-positions is a primary strategy for tuning the photophysical properties of anthracene. While unsubstituted anthracene has a moderate fluorescence quantum yield (around 30%), the introduction of substituents at these positions can drastically enhance this value, in some cases approaching unity. chalmers.sebeilstein-journals.org This modification can also shift the emission wavelength, allowing for the creation of materials that emit across the visible spectrum, which is particularly crucial for developing efficient blue emitters for OLEDs. researchgate.netscirp.org The electronic nature of the substituents, whether electron-donating or electron-withdrawing, directly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the molecule's redox potentials and its behavior in electronic devices. mdpi.commdpi.com
From a structural standpoint, introducing bulky groups at the 9,10-positions has a significant impact on the solid-state packing of anthracene derivatives. beilstein-journals.org These substituents can sterically hinder the close face-to-face π–π stacking that often leads to undesirable self-quenching of fluorescence in the solid state. beilstein-journals.org This disruption of intermolecular interactions is a key design principle for creating highly emissive materials in the condensed phase. beilstein-journals.org Furthermore, these bulky groups can prevent the [4+4] photocycloaddition reaction that anthracene can undergo upon irradiation, thereby enhancing the photochemical stability of the resulting materials. acs.org The control over solid-state architecture afforded by 9,10-disubstitution is also pivotal in dictating the charge-transport properties in organic semiconductors, where the molecular packing directly influences charge mobility. rsc.org
Academic Context of Anthracene-9,10-dimethanamine within Polycyclic Aromatic Hydrocarbon Research
This compound is a specific derivative of the broader class of polycyclic aromatic hydrocarbons (PAHs) that serves as a valuable molecular building block in various research contexts. Its structure, featuring reactive primary amine functionalities attached to the anthracene core via methylene (B1212753) bridges, makes it a versatile synthon for constructing more complex molecular and supramolecular systems.
The presence of the chromophoric anthracene core combined with the reactive amine handles positions this compound as a useful component for developing fluorescent sensors and probes. The amine groups can act as binding sites for specific analytes, with the binding event potentially modulating the fluorescence properties of the anthracene unit. This general strategy is a cornerstone of sensor design within PAH chemistry. Furthermore, the diamine structure is a precursor for creating novel hybrid materials, such as the organic-inorganic hybrid perovskites, where the organic cation plays a crucial role in defining the structure and photophysical properties of the material. nih.gov While direct research on this compound itself is not as extensive as for other derivatives, its structural motifs are highly relevant to these cutting-edge areas of PAH research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[10-(aminomethyl)anthracen-9-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAIIURJGYYAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies
Synthetic Pathways to Anthracene-9,10-dimethanamine Core Structures
The construction of the fundamental this compound framework relies on a series of well-established and innovative synthetic transformations. These methods often involve the preparation of key precursors followed by the strategic introduction of the amine functionalities.
Precursor Synthesis and Functional Group Transformations
A common route to this compound begins with the synthesis of 9,10-disubstituted anthracene (B1667546) precursors. Anthraquinone (B42736), a readily available starting material, can be reduced to form 9,10-dihydroxyanthracene. Subsequent reactions can then be employed to introduce the desired aminomethyl groups. For instance, 9,10-bis(chloromethyl)anthracene (B83949) can be synthesized and then reacted with an appropriate amine source to yield the target dimethanamine.
Another approach involves the Diels-Alder reaction between a suitable diene and a dienophile to construct the anthracene core. researchgate.net For example, the reaction of 9-bromoanthracene (B49045) with various dienophiles under microwave irradiation has been shown to be an efficient method for creating substituted 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives, which can then be further functionalized. jksus.org
Functional group transformations on the anthracene core are also crucial. The chemical reactivity of the 9 and 10 positions of the anthracene molecule is notably high. google.com For example, 9,10-anthraquinone can be oxidized with nitric acid or reduced with sodium and ethanol (B145695) to generate different functionalities at these positions. google.com Furthermore, the synthesis of 9,10-diacetoxyanthracenes from the corresponding anthraquinones can be achieved in a single step using zinc in either pyridine (B92270) or sodium hydroxide. beilstein-journals.orgnih.gov
Catalytic Coupling Reactions for Anthracene Framework Assembly
Modern synthetic organic chemistry offers a powerful toolkit of catalytic coupling reactions for the construction of complex aromatic systems like the anthracene framework. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of substituted anthracenes, offering high efficiency and selectivity. nih.govfrontiersin.org
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully employed to introduce alkynyl groups at the 9 and 10 positions of the anthracene core. nih.govacs.org These reactions typically involve the coupling of a haloanthracene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. nih.gov Recent advancements have led to the development of copper-free and amine-free Sonogashira reaction conditions, making the process more environmentally friendly. nih.govacs.org
Rhodium-catalyzed oxidative coupling reactions of arylboronic acids with internal alkynes have also emerged as a powerful method for synthesizing substituted anthracenes. beilstein-journals.org Furthermore, zinc-catalyzed reactions have been utilized for the synthesis of 9,10-diarylanthracene derivatives from electron-rich arenes and aromatic aldehydes. nih.govfrontiersin.org
Regioselective Functionalization of this compound Derivatives
Once the core this compound structure is in hand, the next challenge lies in its selective functionalization to introduce desired properties and recognition sites. Regioselectivity, the ability to control the position of new functional groups, is of paramount importance in this endeavor.
Installation of Ancillary Ligands and Recognition Sites
The amine groups of this compound provide convenient handles for the attachment of a wide variety of ancillary ligands and recognition motifs. These modifications are crucial for applications in areas such as sensing, catalysis, and self-assembly. For instance, the amine groups can be acylated or alkylated to introduce new functionalities.
The synthesis of N,N'-trans-bis-(tert-butyl)-9,10-dihydro-9,10-ethano-anthracene-11,12-dimethanamine (bTAA) was attempted with the goal of creating a bulky ligand capable of forming stable amido complexes. mit.edu The bulky anthracene base in bTAA was expected to impart interesting electronic properties upon coordination to metal atoms. mit.edu The installation of ancillary N-donor ligands is a common strategy to influence the geometry and properties of metal complexes.
Strategies for Peripheral Derivatization
Beyond the core amine functionalities, the peripheral positions of the anthracene ring system offer additional sites for derivatization. Friedel-Crafts reactions, for example, can be used to introduce acyl groups onto the anthracene ring, leading to compounds with interesting photophysical properties. researchgate.net The regioselectivity of these reactions can often be controlled by the existing substituents on the anthracene core.
Iridium-catalyzed borylation followed by Suzuki cross-coupling has been demonstrated as a powerful method for the triple regioselective functionalization of cationic beilstein-journals.orghelicenes, a class of compounds that can be derived from anthracene. nih.gov This strategy allows for the precise installation of aryl groups at specific positions, leading to materials with enhanced fluorescence quantum yields and lifetimes. nih.gov
Synthesis of Polymeric and Supramolecular Precursors from this compound
The unique structural and photophysical properties of this compound make it an attractive monomer for the synthesis of advanced polymeric and supramolecular materials.
The amine functionalities of this compound can be utilized in polycondensation reactions to form polymers with the anthracene unit integrated into the polymer backbone. For example, new soluble semiconducting anthracene-based polyethers have been synthesized via the Williamson polycondensation of 9,10-dichloromethylanthracene with various bisphenols. researchgate.net These polymers exhibit interesting optoelectronic properties. researchgate.net
Furthermore, porous copolymers have been synthesized from 9,10-bis(methacryloyloxymethyl)anthracene, a derivative of this compound, through suspension polymerization. nih.gov These materials possess high specific surface areas and good thermal stability, making them promising for applications in adsorption and as fluorescent sensors. nih.gov
In the realm of supramolecular chemistry, the planar and aromatic nature of the anthracene core promotes π-π stacking interactions, which can be exploited to construct well-defined self-assembled structures. acs.org The functionalization of the this compound core with recognition units that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, allows for the programmed assembly of complex supramolecular architectures. acs.org For instance, metal-organic frameworks (MOFs) have been constructed using tetracarboxylate ligands with an anthracene core, resulting in highly stable and porous materials with unique optical properties. rsc.org
Novel Approaches for Modulating this compound Reactivity
The unique architecture of this compound, featuring a rigid, photoactive anthracene core flanked by two reactive primary amine groups, presents a versatile platform for the development of advanced materials and molecular systems. Modulating the reactivity of this compound is crucial for tailoring its properties for specific applications. Novel strategies have emerged that focus on either altering the intrinsic reactivity of the molecule through strategic functionalization or controlling its reactivity by incorporating it into larger, ordered systems. These approaches allow for precise control over its electronic, photophysical, and chemical behaviors.
Another sophisticated approach involves modulating the inherent reactivity of the anthracene core itself. While the 9 and 10 positions of anthracene are typically the most reactive sites for reactions like Diels-Alder cycloadditions, strategic substitution on other parts of the molecule can redirect this reactivity. nih.govresearchgate.net Research has shown that placing strong electron-donating groups on the terminal rings of the anthracene skeleton can shift the kinetically favored reaction sites from the central 9,10-positions to the 1,4-positions. nih.gov This is achieved by altering the highest occupied molecular orbital (HOMO) coefficients, providing a powerful method to achieve atypical regioselectivity in both cycloaddition and electrophilic substitution reactions. nih.gov This principle allows for the functionalization of the terminal rings, preserving the 9,10-substituted framework for other purposes.
Furthermore, the integration of anthracene derivatives into highly ordered supramolecular structures, such as Metal-Organic Frameworks (MOFs), represents a key strategy for modulating reactivity. researchgate.netrsc.orgrsc.org By acting as a linker or "molecular building block" within a crystalline framework, the orientation and proximity of the anthracene moieties can be precisely controlled. rsc.org This spatial constraint can be used to modulate the photophysical properties, such as fluorescence emission, and to control photoreactions like the [4+4] cycloaddition of the anthracene cores. The choice of metal nodes and co-ligands in the MOF synthesis can fine-tune these properties, leading to materials with tailored functions for sensing, catalysis, or light-harvesting applications. researchgate.netrsc.org For example, the use of modulators in MOF synthesis can even influence the color and photophysical properties of the resulting framework, demonstrating a high level of control over the embedded chromophore's behavior. acs.org
These advanced methodologies provide a versatile toolkit for the precise manipulation of this compound's chemical behavior, paving the way for the rational design of next-generation functional materials.
| Strategy | Description | Outcome | Research Finding |
| Amine Derivatization | Functionalization of the primary amine groups at the 9 and 10 positions. | Alters solubility, steric hindrance, and electronic properties; enables covalent linking to other structures. | The reaction of NHS esters with amines is pH-dependent, allowing for controlled coupling under specific conditions. mpg.de |
| Regioselectivity Control | Introduction of strong electron-donating substituents on the terminal rings of the anthracene core. | Shifts the site of electrophilic attack and cycloaddition from the central (9,10) to the terminal (1,4) positions. | This strategy allows for delicate calibration of regioselectivity by modulating the electron-donating strength of the substituents. nih.gov |
| Supramolecular Assembly | Incorporation of anthracene-based linkers into Metal-Organic Frameworks (MOFs). | Controls the spatial arrangement and intermolecular interactions of the anthracene units, modulating their photophysical and photochemical reactivity. | The highly ordered arrangement of anthracene chromophores in MOFs plays a significant role in their photophysical properties, including polarized emission and photocurrent generation. rsc.org |
| Coordination Modulation | Use of chemical modulators, such as trifluoroacetic acid, during the synthesis of anthracene-based MOFs. | Influences the crystallinity, size, and photophysical properties (e.g., color, fluorescence) of the final MOF structure. | Different concentrations of a modulator can yield MOFs with identical structures but distinct colors and detection sensitivities. acs.org |
The following table details specific examples where anthracene derivatives have been incorporated into larger systems, illustrating the modulation of their properties through controlled synthesis.
| System | Anthracene Derivative Ligand | Metal/Other Components | Modulated Property |
| Eu-ADBA MOF | 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) | Europium (Eu) | High water-stability and effective photocatalytic and detective capabilities. rsc.org |
| In-ADBA MOF | 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) | Indium (In) | Classic acs topology with high thermostability, used for photodegradation and luminescent detection. rsc.org |
| CUST-536 MOF | 9,10-bis(N-benzimidazolyl)-anthracene | Cadmium (Cd), 5-nitroisophthalate | Luminescence quenching in the presence of specific antibiotics, enabling use as a fluorescent sensor. researchgate.net |
| Cd-DCPA MOF | 9,10-di(p-carboxyphenyl)anthracene (H₂DCPA) | Cadmium (Cd) | Angle-dependent polarized emission, luminescence thermometry, and high photocurrent generation. rsc.org |
Spectroscopic and Photophysical Investigation of Electronic Transitions and Dynamics
Mechanistic Elucidation of Photoinduced Processes in Anthracene-9,10-dimethanamine Systems
Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent de-excitation pathways determine the molecule's photophysical signature, including whether it fluoresces, undergoes chemical reactions, or dissipates the energy as heat. In this compound and its analogues, these processes are dominated by the interplay between the anthracene (B1667546) core and the amino substituents.
The excited state dynamics of 9,10-disubstituted anthracene derivatives are complex, involving multiple competing relaxation pathways. Following photoexcitation to an initial Franck-Condon state, the molecule can relax through several channels. For many anthracene derivatives, this includes vibrational relaxation within the excited singlet state (S₁), fluorescence back to the ground state (S₀), or intersystem crossing (ISC) to a triplet state (T₁). acs.org
In systems analogous to this compound, such as 9,10-diphenylanthracene (B110198) (DPA), exciton (B1674681) dynamics in the solid state are crucial. In nanoaggregates and thin films, emission can occur from both a locally excited (LE) state, which is similar to the molecular emission, and a lower-energy excimer state formed between adjacent molecules. rsc.org The formation of the excimer state from the exciton state is a rapid process that occurs on a sub-nanosecond timescale. rsc.org For bichromophoric systems containing anthracene, femtosecond transient absorption (fsTA) spectroscopy reveals that the lowest triplet excited state is often localized on the anthracene chromophore. acs.orgnih.gov The dynamics of triplet state formation are highly dependent on the electronic coupling between the anthracene core and its substituents. acs.orgnih.gov
Studies on anthracene-endoperoxide, a related structure, have used femtosecond pump-probe spectroscopy to trace ultrafast photochemical reactions. Upon UV excitation, the molecule can undergo cycloreversion to produce vibrationally excited ("hot") anthracene in its ground state within picoseconds, which then cools on a timescale of about 18 ps. rsc.org Alternatively, it can form a biradical intermediate that decays on a 1.5 ps timescale. rsc.org These studies highlight the ultrafast nature of the initial relaxation and reaction processes that can occur in functionalized anthracene systems.
A key feature of donor-acceptor molecules like this compound is the possibility of charge transfer upon photoexcitation. Two prominent mechanisms are Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).
Twisted Intramolecular Charge Transfer (TICT): The TICT process occurs in molecules composed of an electron donor and an acceptor linked by a single bond. rsc.org Upon excitation, an electron moves from the donor (the amine groups) to the acceptor (the anthracene core). This charge separation is often stabilized by a twisting motion around the donor-acceptor bond, leading to a geometrically relaxed, highly polar TICT state. rsc.orgscirp.org This state is characterized by a large Stokes shift and a fluorescence emission band that is highly sensitive to solvent polarity. scirp.org In polar solvents, the TICT state is stabilized, often leading to red-shifted emission compared to the initial locally excited (LE) state. scirp.org In some cases, dual fluorescence can be observed, with one band from the planar LE state and a second, lower-energy band from the perpendicular TICT state. rsc.org
Photoinduced Electron Transfer (PET): PET is another quenching mechanism where an electron is transferred from a donor to an excited-state acceptor. In the context of this compound, the lone pair of electrons on the nitrogen atoms can quench the fluorescence of the anthracene core. scirp.orgrsc.org This process can be inhibited by protonation of the nitrogen atoms. When the pH of the solution is lowered, the exocyclic nitrogen atoms are protonated, which prevents the photoinduced electron transfer, leading to an increase in the fluorescence intensity of the anthracene group. scirp.org This PET mechanism forms the basis for many fluorescent chemosensors. rsc.orgnih.gov
| Phenomenon | Description | Key Features | Governing Factors |
| TICT | Photoinduced electron transfer followed by intramolecular twisting around the donor-acceptor bond. rsc.org | Dual fluorescence (LE and TICT bands), large Stokes shift, high sensitivity to solvent polarity and viscosity. rsc.orgscirp.org | Molecular geometry, solvent polarity, presence of electron donor/acceptor groups. rsc.org |
| PET | Electron transfer from a donor moiety to the excited fluorophore, quenching fluorescence. rsc.org | Fluorescence quenching, which can be modulated by binding of ions or changes in pH. scirp.orgrsc.org | Redox potentials of donor/acceptor, distance between donor/acceptor, pH. scirp.org |
This table provides a summary of TICT and PET phenomena relevant to this compound systems.
Energy transfer is a process where an excited donor chromophore transfers its excitation energy to an acceptor chromophore. This can occur within a single molecule (intramolecular) or between different molecules (intermolecular). rsc.orgnih.gov
Intramolecular Energy Transfer: In multichromophoric systems, energy can be transferred from one part of the molecule to another. For instance, in systems where an anthracene unit is linked to another chromophore, such as a rhenium complex, efficient triplet-triplet energy transfer can occur from a metal-to-ligand charge transfer (³MLCT) state to a lower-energy triplet state localized on the anthracene ligand (³IL). acs.orgnih.gov The efficiency and direction of this energy flow can sometimes be controlled by the solvent environment. instras.com
Intermolecular Energy Transfer: This process occurs between separate molecules and is highly dependent on their proximity. Dexter energy transfer is a short-range mechanism that requires orbital overlap between the donor and acceptor. rsc.orgrsc.org Förster Resonance Energy Transfer (FRET) is a long-range dipole-dipole interaction. nih.gov In the solid state or in aggregates, where molecules are packed closely, intermolecular energy transfer can be a significant de-excitation pathway, potentially leading to fluorescence quenching unless specific structural motifs are present. rsc.org The photodimerization of anthracene derivatives, a [4+4] cycloaddition reaction, is an example of a process facilitated by close proximity and can be used to control the optical properties of a system. nih.gov
Aggregation-Induced Emission (AIE) Mechanisms in this compound Analogues
While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some molecules exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). These "AIEgens" are weakly emissive in dilute solutions but become highly fluorescent upon aggregation. acs.org This property is often attributed to the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). acs.orgresearchgate.net
Analogues of this compound, such as 9,10-bis(piperidyl)anthracene (9,10-BPA), are structurally simple yet effective AIE luminogens. rsc.org In dilute solution, these molecules are nearly non-fluorescent due to efficient non-radiative decay pathways enabled by the free rotation and vibration of the amine substituents. This motion facilitates the formation of a non-emissive or weakly emissive TICT state. rsc.orgresearchgate.net
Upon aggregation in a poor solvent or in the solid state, the molecules are packed together, physically restricting these intramolecular motions. This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. rsc.orgresearchgate.net The result is a bright solid-state fluorescence with a high quantum yield (Φfl up to 0.86 for 9,10-BPA). rsc.org The AIE mechanism in these systems is a clear example of how controlling non-radiative pathways can unlock strong luminescence. researchgate.net
| Compound Analogue | State | Fluorescence Quantum Yield (Φfl) | Emission Behavior |
| 9,10-BPA | Toluene Solution | < 0.01 | Quenched (non-emissive) |
| 9,10-BPA | Solid Powder | 0.86 | Highly Emissive (AIE) |
| 1,4-BPA | Toluene Solution | < 0.01 | Quenched (non-emissive) |
| 1,4-BPA | Solid Powder | 0.49 | Highly Emissive (AIE) |
This table presents photophysical data for AIE-active analogues of this compound, demonstrating the dramatic increase in fluorescence quantum yield upon aggregation. Data sourced from rsc.org.
Solvatochromic Behavior and Environmental Sensitivity Studies
Solvatochromism refers to the change in the color of a solute (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. nih.gov Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. Anthracene derivatives with donor-acceptor character, such as this compound and its analogues, are highly sensitive to their environment. scirp.orguma.es
The fluorescence emission spectra of these compounds show a pronounced red shift as the polarity of the solvent increases. scirp.org This is because the polar excited state, particularly the charge-transfer state (TICT or PET), is stabilized to a greater extent by polar solvent molecules than the less polar ground state. scirp.orguma.es This behavior can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function and the change in the molecule's dipole moment upon excitation. uma.es
For example, studies on 2-(dimethylamine)fluorene, a related compound, show a monotonic red shift in the emission maximum as solvent polarity increases. uma.es Similarly, for 9,10-bis(piperidyl)anthracenes, the Stokes shifts increase with solvent polarity, indicative of a more polar excited state. rsc.org This environmental sensitivity makes these compounds useful as fluorescent probes for local polarity and viscosity. rsc.org
Time-Resolved Spectroscopic Probes of Short-Lived Intermediates
Time-resolved spectroscopy is an essential tool for directly observing the transient species involved in photoinduced processes. unipr.it Techniques like femtosecond transient absorption (fsTA) allow researchers to monitor the formation and decay of short-lived intermediates, such as electronically excited states, radicals, and excimers, on timescales ranging from femtoseconds to nanoseconds. nih.govhamamatsu.com
In the study of anthracene derivatives, fsTA is used to track the evolution of the initially populated excited state. rsc.orgnih.gov For example, in a 9,10-bis(phenylethynyl)anthracene (B116448) dimer, fsTA spectra show an initial S₁ absorption that evolves within the first few picoseconds as the molecule planarizes in the excited state. nih.gov The subsequent decay kinetics provide lifetimes for the excited species and reveal pathways such as charge separation and recombination. nih.gov
For anthracene-endoperoxide, fsTA experiments with a UV pump and a white-light continuum probe allowed for the identification of distinct product channels. The data indicated the ultrafast generation of hot anthracene within 3 ps and the decay of a biradical intermediate with a 1.5 ps time constant, providing direct evidence for the proposed short-lived species in the reaction mechanism. rsc.org These techniques are indispensable for building a complete picture of the excited-state dynamics, from initial excitation to the final products or ground state recovery. unipr.it
Computational Chemistry and Quantum Mechanical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. researchgate.netsemanticscholar.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other fundamental properties. For 9,10-disubstituted anthracene (B1667546) derivatives, DFT is instrumental in understanding how functionalization at the meso-positions (9 and 10) influences the electronic characteristics of the anthracene core. kyushu-u.ac.jp
The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. youtube.com
For Anthracene-9,10-dimethanamine, the aminomethyl (-CH₂NH₂) groups are expected to act as electron-donating substituents. This electron-donating character significantly influences the frontier orbitals compared to unsubstituted anthracene. Specifically, the substituents are predicted to raise the energy of the HOMO, making the molecule a better electron donor (reductant). The LUMO energy is generally less affected by such substitutions. nih.gov Consequently, the HOMO-LUMO gap is narrowed, which typically leads to a red-shift (bathochromic shift) in the molecule's absorption spectrum.
The HOMO is expected to be a π-orbital delocalized across the anthracene ring system, with significant contributions from the 9 and 10 positions. The LUMO is similarly a π* anti-bonding orbital distributed over the aromatic core.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: The following values are illustrative, based on typical DFT calculation results for similar anthracene derivatives, and are not from a specific published study on this compound.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital; primarily π-character on the anthracene core. |
| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital; primarily π*-character on the anthracene core. |
| HOMO-LUMO Gap | 3.90 | Energy difference indicating electronic transition energy. |
DFT calculations are employed to find the most stable (lowest energy) three-dimensional structure of a molecule by optimizing its geometry. For 9,10-disubstituted anthracenes, a key structural feature is the orientation of the substituents relative to the planar anthracene core. Due to steric hindrance between the substituents and the peri-hydrogens of the anthracene ring, the groups at the 9 and 10 positions are often twisted out of the plane of the aromatic system. kyushu-u.ac.jp
In this compound, the methanamine side chains (-CH₂NH₂) introduce conformational flexibility. Rotations around the Anthracene-C, C-C, and C-N bonds can lead to various conformers. Conformational analysis using DFT would explore the potential energy surface to identify the global minimum energy structure as well as other low-energy local minima. It is anticipated that the most stable conformation would involve a staggered arrangement of the side chains to minimize steric repulsion, with the aminomethyl groups likely oriented in an anti-fashion relative to each other across the anthracene plane.
Table 2: Predicted Key Geometrical Parameters for this compound (Illustrative Data) Note: The following values are illustrative and represent typical bond lengths and angles expected from DFT geometry optimization.
| Parameter | Value | Description |
|---|---|---|
| C9-C(H₂) Bond Length | ~1.52 Å | Bond connecting the anthracene core to the methyl group. |
| C-N Bond Length | ~1.47 Å | Bond within the aminomethyl substituent. |
| Anthracene-C-C Angle | ~112° | Angle defining the orientation of the side chain. |
| Dihedral Angle | Variable | Torsion angle describing the twist of the substituent relative to the anthracene plane. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption and emission spectra. rsc.orgresearchgate.net TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The results typically provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition. The oscillator strength is a measure of the probability of a given electronic transition occurring, and it corresponds to the intensity of an absorption band.
For anthracene derivatives, the absorption spectrum is characterized by structured bands corresponding to transitions to different excited states. rsc.org The presence of electron-donating aminomethyl groups is expected to cause a bathochromic shift in the absorption maxima compared to unsubstituted anthracene. By optimizing the geometry of the first excited state (S₁), TD-DFT can also be used to predict the fluorescence emission spectrum, which is typically red-shifted relative to the absorption spectrum (Stokes shift).
Table 3: Predicted Major Electronic Transitions and Spectral Data for this compound (Illustrative Data) Note: These values are hypothetical, representing a typical TD-DFT output for a substituted anthracene.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~395 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | ~375 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | ~260 | 0.85 | HOMO → LUMO+1 |
Analysis of the molecular orbitals involved in the calculated electronic transitions allows for their characterization.
π-π* Transitions: These are transitions from a bonding π-orbital to an anti-bonding π-orbital. In aromatic molecules like anthracene, these transitions are typically strong (high oscillator strength) and are responsible for the main absorption bands in the UV-Vis spectrum. The S₀ → S₁ transition in this compound is expected to be predominantly of π-π character, localized on the anthracene core.
n-π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of the amine groups, to an anti-bonding π-orbital of the aromatic ring. These transitions are generally much weaker (lower oscillator strength) than π-π transitions and may be difficult to observe experimentally.
Charge-Transfer (CT) Transitions: In molecules with distinct electron-donating and electron-accepting parts, it is possible to have transitions where an electron is effectively moved from the donor to the acceptor. While this compound is symmetrically substituted, there could be some intramolecular charge-transfer character to the excited states, particularly in polar solvents, which can stabilize charge separation. rsc.org
Molecular Dynamics Simulations for Understanding Supramolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of molecules.
For this compound, MD simulations can be invaluable for understanding its behavior in condensed phases (liquids or solids) and its interactions with other molecules to form supramolecular assemblies. For instance, MD could be used to model:
Aggregation and Self-Assembly: How individual molecules of this compound interact with each other in solution or in the solid state, potentially forming ordered structures like nanoaggregates or thin films. rsc.org The simulations can reveal the preferred packing arrangements and the intermolecular forces (e.g., π-π stacking, hydrogen bonding via the amine groups) that drive the assembly.
Host-Guest Chemistry: The binding of this compound within the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene). MD can elucidate the geometry of the inclusion complex and calculate the binding free energy.
Interactions with Surfaces or Biomolecules: How the molecule adsorbs onto a surface or binds to a biological target like DNA or a protein. These simulations are crucial for applications in materials science and medicinal chemistry.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often parameterized using data from high-level quantum mechanical calculations, linking the accuracy of DFT methods to the large-scale dynamic insights provided by MD.
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry and quantum mechanical modeling provide powerful tools for elucidating the intricate details of reaction mechanisms and the associated energy changes. However, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical studies focused on the reaction mechanisms and energetics of this compound.
While computational methods, such as Density Functional Theory (DFT), have been extensively applied to the broader class of anthracene derivatives to understand their reactivity, particularly in cycloaddition reactions, this level of detailed investigation has not yet been extended to this compound. mdpi.comnih.govresearchgate.net Studies on other 9,10-substituted anthracenes have provided valuable insights into how substituents influence the electronic structure and, consequently, the kinetic and thermodynamic aspects of their reactions. mdpi.comresearchgate.net For instance, the nature of the substituents at the 9 and 10 positions is known to modulate the frontier molecular orbitals (HOMO and LUMO) which are crucial in predicting the facility of reactions like the Diels-Alder cycloaddition. mdpi.com
In principle, computational modeling of this compound would involve geometry optimization of reactants, transition states, and products for proposed reaction pathways. Subsequent frequency calculations would confirm the nature of these stationary points and provide thermodynamic data such as enthalpy and Gibbs free energy of activation and reaction. Such calculations would allow for the construction of detailed potential energy surfaces, offering a quantitative understanding of the reaction barriers and the stability of intermediates and products.
Given the current lack of specific research, this area remains an open field for future investigation. Theoretical studies on this compound would be invaluable for understanding its fundamental reactivity and could guide the design of new synthetic routes or applications.
Supramolecular Assembly and Coordination Chemistry Architectures
Design Principles for Anthracene-9,10-dimethanamine as Ligands in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The rational design of CPs and MOFs hinges on the predictable coordination of metal ions with organic linkers. This compound is a ditopic ligand, meaning it has two distinct points of attachment for metal centers. The spatial orientation of the aminomethyl groups, projecting from the plane of the anthracene (B1667546) core, offers specific directional control during the assembly process.
Self-Assembly Processes and Crystal Engineering
The self-assembly of CPs and MOFs is a spontaneous process driven by the formation of coordination bonds between metal ions and organic ligands. In the case of this compound, the amine groups can coordinate to a variety of metal centers. The final structure of the resulting framework is influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions such as solvent and temperature.
Crystal engineering principles allow for the targeted synthesis of materials with desired topologies and properties. For anthracene-based ligands, π-π stacking interactions between the aromatic cores are a significant secondary force that can influence the packing of the resulting framework. The aminomethyl groups can also participate in hydrogen bonding, further directing the self-assembly process and reinforcing the final structure. The inherent rigidity of the anthracene unit is a key feature, as it can lead to the formation of porous materials with high thermal stability.
Coordination Modes of the Aminomethyl Functionality
The aminomethyl groups of this compound can exhibit several coordination modes. The primary amine can act as a monodentate ligand, coordinating to a single metal center through its lone pair of electrons. Given that there are two such groups on the molecule, it can act as a bridging ligand, connecting two different metal centers to form one-, two-, or three-dimensional networks.
Host-Guest Chemistry Utilizing this compound Scaffolds
The cavities and channels within supramolecular frameworks built from this compound can be designed to encapsulate smaller molecules or ions, leading to host-guest chemistry. The size, shape, and chemical nature of these cavities are determined by the length and geometry of the ligand and the coordination environment of the metal ions.
Enantioselective Recognition Mechanisms
Frameworks constructed from chiral building blocks can exhibit enantioselective properties. While this compound itself is achiral, it can be used to build frameworks that incorporate chiral auxiliary ligands or metal complexes. Alternatively, the ligand itself can be derivatized with chiral moieties to induce enantioselectivity.
Research on related anthracene derivatives bearing chiral groups like glucopyranosyl units has demonstrated highly selective chiral recognition of amino acid enantiomers. researchgate.netresearchgate.net The mechanism of recognition often involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which create a chiral environment within the host's cavity. For a framework based on this compound, the aminomethyl groups could be functionalized with chiral selectors to create binding pockets that preferentially interact with one enantiomer of a guest molecule over the other.
Dynamics of Guest Encapsulation and Release
The encapsulation and release of guest molecules are dynamic processes that are crucial for applications such as drug delivery, sensing, and catalysis. The kinetics of these processes are governed by the size of the pores in the framework and the strength of the interactions between the host and the guest.
In frameworks with flexible components, the encapsulation and release of a guest can induce structural changes in the host. For anthracene-based systems, the release of a guest can be triggered by external stimuli such as light. nih.gov The anthracene moiety is photoactive and can undergo dimerization or other photochemical reactions, which can alter the structure of the host framework and lead to the release of the encapsulated guest. The aminomethyl groups in an this compound-based framework could also be protonated or deprotonated, providing a pH-based trigger for guest release.
Topology and Structural Determinants of Anthracene-Based Supramolecular Frameworks
The rigid, linear nature of the 9,10-disubstituted anthracene core often leads to the formation of frameworks with well-defined geometries. For example, when combined with metal ions that have a square planar coordination preference, it is possible to form two-dimensional (4,4) networks. researchgate.net If tetrahedral metal centers are used, three-dimensional diamondoid or other complex topologies can be achieved.
The final structure is also influenced by the potential for interpenetration, where two or more independent networks are intertwined. The bulkiness of the anthracene ligand can sometimes prevent interpenetration, leading to more open and porous structures. The table below summarizes some of the topological features observed in frameworks constructed from anthracene-based ligands that are analogous to this compound.
| Ligand | Metal Ion | Secondary Building Unit (SBU) | Resulting Topology | Reference |
| 9,10-di(1H-imidazol-1-yl)-anthracene | Zn(II) | Mononuclear Zn(II) | (4,4) 2D network | researchgate.net |
| 9,10-di(1H-imidazol-1-yl)-anthracene | Cd(II) | Mononuclear Cd(II) | (4,4) 2D network | researchgate.net |
| 5,5′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid | Cu(II) | Paddle-wheel [Cu2(CO2)4] | (3,4,4)-connected fof | figshare.com |
| 3,3'-(anthracene-9,10-diyl)diacrylic acid | Co(II) | Dinuclear Co(II) | Varies with conditions | researchgate.net |
Hierarchical Self-Assembly in Solution and Solid State
Currently, there is a notable absence of detailed research findings in publicly accessible scientific literature specifically investigating the hierarchical self-assembly of this compound in either solution or solid-state environments. While the broader field of supramolecular chemistry has extensively studied the self-assembly of various anthracene derivatives, forming complex architectures through non-covalent interactions, specific data on the behavior of this compound in this context is not available.
The self-assembly of anthracene-based molecules is often driven by a combination of π-π stacking interactions between the aromatic anthracene cores, hydrogen bonding (especially in derivatives with suitable functional groups), and van der Waals forces. These interactions can lead to the formation of ordered structures such as nanofibers, vesicles, and crystals with unique photophysical properties.
For instance, studies on other anthracene derivatives have demonstrated how modifications to the 9 and 10 positions of the anthracene ring can significantly influence the resulting supramolecular structures. Factors such as solvent polarity, temperature, and concentration play a crucial role in directing the assembly process, leading to a variety of morphologies. However, without specific experimental data for this compound, any description of its self-assembly behavior would be purely speculative and fall outside the scope of this scientifically accurate article.
Due to the lack of available research, no data tables on the hierarchical self-assembly of this compound can be provided at this time. Further experimental investigation is required to elucidate the supramolecular behavior of this specific compound.
Applications in Advanced Materials Science: Design and Fundamental Principles
Rational Design of Anthracene-9,10-dimethanamine for Organic Electronics and Optoelectronics
The rational design of organic materials for electronic and optoelectronic applications hinges on a deep understanding of structure-property relationships. Anthracene (B1667546), a polycyclic aromatic hydrocarbon, serves as a valuable core structure due to its inherent luminescent properties and charge-carrying capabilities. nih.gov Modifications at the 9 and 10 positions of the anthracene ring are particularly effective in tuning its electronic and photophysical properties. mdpi.com this compound, with its amine functionalities, provides a versatile platform for creating materials with tailored characteristics for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net
The design strategy for these applications often involves extending the π-electron system, modifying frontier molecular orbital energy levels (HOMO and LUMO), and controlling intermolecular packing in the solid state. mdpi.com For instance, attaching aryl groups or other conjugated systems to the dimethanamine nitrogens can significantly alter the electronic properties. rsc.org The planar structure of the anthracene core facilitates effective π-π stacking, which is crucial for efficient charge transport in electronic devices. nih.gov
Charge transport in organic semiconductors is a critical parameter for device performance. In materials based on anthracene derivatives, charge mobility is governed by factors such as molecular packing, intermolecular distance, and reorganization energy. acs.orgpku.edu.cn The introduction of substituents at the 9 and 10 positions challenges the typical herringbone stacking seen in other anthracene derivatives and tends to promote a more overlapped, lamellar structure, which can be advantageous for charge transport. mdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding and predicting charge transport properties. rsc.orgresearchgate.net Key parameters investigated include:
Reorganization Energy (λ): This represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is desirable for higher charge mobility. Designing molecules to suppress reorganization energies is a key strategy. rsc.org For example, introducing specific substituents can inhibit the stretching vibrations of the anthracene core during charge transport. rsc.org
Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules and is highly dependent on their relative orientation and distance. acs.org A larger transfer integral facilitates more efficient charge hopping between molecules.
Studies on various anthracene derivatives have shown that modifications can tune the material to be a hole-transporting material, an electron-transporting material, or a bipolar material with balanced transport of both charge carriers. pku.edu.cn For example, computational screening has been used to design anthracene-based semiconductors with improved charge transport by optimizing these fundamental parameters. dntb.gov.ua External factors like pressure can also modulate charge transport by altering intermolecular distances and molecular orbital overlap, potentially even converting a p-type material into an n-type one. acs.org
| Parameter | Description | Impact on Charge Mobility | Design Strategy Example |
|---|---|---|---|
| Reorganization Energy (λ) | Energy for molecular geometry relaxation after charge gain/loss. | Lower λ generally leads to higher mobility. | Suppressing structural relaxation through rigid molecular design. rsc.org |
| Transfer Integral (V) | Electronic coupling between adjacent molecules. | Higher V generally leads to higher mobility. | Promoting π-π stacking and close intermolecular contacts. mdpi.com |
| Molecular Stacking | Arrangement of molecules in the solid state (e.g., herringbone, lamellar). | Lamellar or π-stacked structures often enhance 2D charge transport. mdpi.comrsc.org | Substitution at 9,10-positions to favor overlapped structures. mdpi.com |
Theoretical calculations are crucial for predicting how specific molecular features of this compound derivatives will translate into the performance of an electronic or optoelectronic device. DFT and time-dependent DFT (TD-DFT) are powerful tools for this purpose. acs.org
Key performance parameters influenced by molecular structure include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the material's absorption and emission properties, as well as its charge injection barriers from electrodes. researchgate.net Introducing electron-donating or electron-withdrawing groups to the dimethanamine moiety can precisely tune this gap. researchgate.net
Absorption and Emission Spectra: The extended π-conjugation in anthracene derivatives leads to efficient absorption and emission of light, which is fundamental for OLEDs. nih.gov TD-DFT can simulate these spectra, predicting the color of light emitted. acs.org For instance, modifications can be designed to achieve blue light emission, which is highly sought after for display technologies. rsc.orgacs.org
Charge Injection Barriers: The alignment of the material's HOMO and LUMO levels with the work function of the anode and cathode, respectively, determines the efficiency of charge injection. Poor alignment leads to high injection barriers and inefficient devices. The amine groups in this compound are electron-donating, which can be leveraged to adjust these energy levels for better alignment. researchgate.net
Quantum Yield: The efficiency of light emission is quantified by the photoluminescence quantum yield (PLQY). Molecular design can enhance PLQY by promoting radiative decay pathways and minimizing non-radiative ones. For example, creating a rigid molecular structure can reduce vibrational energy loss and improve emission efficiency.
Computational studies on related anthracene derivatives demonstrate that even subtle changes, like the position of methyl substituents on N-diaryl rings, can significantly impact device efficiency, luminance, and color purity in OLEDs. researchgate.net Theoretical modeling allows for the pre-screening of candidate molecules, rationalizing superior performance and guiding synthetic efforts toward the most promising structures. researchgate.net
Mechanistic Understanding of Chemosensing Platforms
The unique photophysical properties of the anthracene core make it an excellent fluorophore for chemosensors. mdpi.com this compound provides a scaffold where receptor units for specific analytes can be attached to the amine groups. The binding of an analyte to the receptor modulates the fluorescence of the anthracene unit, providing a detectable signal. researchgate.net This "receptor-spacer-fluorophore" design allows for the sensitive and selective detection of various chemical species.
This compound derivatives can be designed to selectively recognize both cations and anions through specific interaction mechanisms.
Anion Recognition: Anion sensing is typically achieved by incorporating hydrogen bond donor groups, such as amides or ureas, into the receptor part of the molecule. nih.gov The amine protons of the dimethanamine bridge itself can also participate in hydrogen bonding. These groups form specific hydrogen bonds with anions like fluoride (B91410) (F⁻), cyanide (CN⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov This interaction can lead to changes in the electronic structure, often resulting in an enhancement of fluorescence intensity. nih.gov In some cases, highly basic anions like F⁻ and CN⁻ can induce deprotonation of the N-H groups, causing a distinct colorimetric or fluorometric response. nih.gov
Derivatives of this compound can also be engineered to detect neutral molecules. This is often achieved by designing receptors that can form specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with the target analyte.
A prominent application is the detection of nitroaromatic compounds, which are common explosives. nih.gov The electron-rich anthracene core can engage in charge-transfer interactions with electron-deficient nitroaromatic molecules like picric acid (PA). nih.gov Upon interaction, an electron is transferred from the excited state of the anthracene derivative to the nitroaromatic compound, leading to significant fluorescence quenching. nih.gov This mechanism allows for the highly sensitive and selective detection of such analytes, even down to parts-per-billion (ppb) levels. nih.gov
The change in fluorescence upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is key to designing effective chemosensors.
Photoinduced Electron Transfer (PET): In many sensors based on this compound, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the anthracene core. nih.gov In the excited state, an electron is transferred from the nitrogen to the anthracene (the fluorophore), providing a non-radiative decay pathway and resulting in low fluorescence ("off" state). When the amine group binds to an analyte (like a proton or a metal cation), the energy of its lone pair electrons is lowered, making the PET process energetically unfavorable. This blocks the quenching pathway, and fluorescence is restored ("on" state). researchgate.netnih.gov
Chelation-Enhanced Fluorescence (CHEF): CHEF is a common mechanism in sensors for metal ions. It is closely related to the inhibition of PET. When the receptor part of the sensor chelates a metal ion, it forms a more rigid complex. researchgate.net This rigidity reduces non-radiative decay through vibrational motions and, more importantly, can prevent quenching interactions between the receptor and the fluorophore, leading to a significant increase in fluorescence quantum yield. researchgate.netrsc.org
Internal Charge Transfer (ICT): In ICT-based sensors, the molecule contains an electron-donating part and an electron-accepting part, linked by a π-conjugated system. Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the local environment and interactions with an analyte. rsc.org Analyte binding can enhance or alter the ICT process, causing a shift in the emission color or a change in intensity. nih.govrsc.org For example, the interaction with an analyte can increase the electron-accepting or -donating strength of the respective moieties, modulating the ICT character and the resulting fluorescence signal.
| Mechanism | Description | Typical Signal Output | Example Analyte |
|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Electron transfer from receptor to fluorophore quenches fluorescence. Analyte binding inhibits this process. | Fluorescence "turn-on" (increase in intensity). | Metal cations (e.g., Zn²⁺), Protons (H⁺). researchgate.netnih.gov |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte chelation leads to a rigid structure, reducing non-radiative decay and enhancing fluorescence. | Fluorescence "turn-on" (increase in intensity). researchgate.net | Metal cations (e.g., Cd²⁺). rsc.org |
| Internal Charge Transfer (ICT) | Analyte interaction modulates the charge separation in the excited state of a donor-acceptor molecule. | Shift in emission wavelength (color change) or intensity change. | Polar molecules, ions that alter donor/acceptor strength. nih.govrsc.org |
Photocatalytic Systems Derived from this compound Structures
Derivatives of anthracene are a significant class of organic compounds investigated for their use in electronic and photonic devices due to their unique properties, including tunable luminescence and efficient energy and charge transfer. researchgate.netmdpi.com Modifications at the 9 and 10 positions of the anthracene ring are crucial for tailoring these properties for specific applications, such as photocatalysis. mdpi.com The introduction of functional groups, like dimethanamine, can alter the electronic landscape of the anthracene core, influencing its ability to participate in photoinduced processes.
While direct studies on this compound for hydrogen evolution and CO2 reduction are not extensively detailed in the provided research, the principles of photocatalysis using related anthracene derivatives offer significant insights. Efficient electron transfer from a photosensitizer to a catalytic site is a critical, yet challenging, aspect of artificial photosynthesis for applications like CO2 reduction. researchgate.net For instance, metal-organic frameworks (MOFs) incorporating functionalized organic linkers have shown promise. In one study, fluorination of the organic linkers in a MIL-101(Fe) photocatalyst led to a threefold increase in the photocatalytic conversion of CO2 to CO, a result attributed to enhanced intermolecular electron transfer. researchgate.net This highlights the principle that modifying the substituents on an aromatic core—analogous to the dimethanamine groups on the anthracene—can significantly impact catalytic efficiency. Copper-based catalysts are also considered promising for CO2 reduction due to the favorable energetics of copper sites for CO2 adsorption and transformation. researchgate.net The development of photocatalytic systems often focuses on generating long-lived charge-separated species that can drive these challenging chemical transformations. ias.ac.in
Photoinduced electron transfer (PET) is the fundamental mechanism underpinning the photocatalytic activity of many organic donor-acceptor (D-A) systems. ias.ac.in When a photosensitizer, such as an anthracene derivative, absorbs light, it is promoted to an excited state, from which it can either donate or accept an electron. The goal in designing effective photocatalytic systems is to stabilize the resulting charge-separated state and slow down the charge recombination, or back electron transfer, process. ias.ac.in
Research on the D-A system involving (E)-9-(4-nitrostyryl)anthracene (An-NO2) as the acceptor and N,N-diethylaniline (DEA) as the donor provides a clear model for this mechanism. ias.ac.inias.ac.in In this system, the PET process leads to the formation of radical ion species. ias.ac.in A key finding is that the extended π-conjugated structure of the anthracene derivative allows for efficient delocalization of the negative charge on the radical anion, which stabilizes it. ias.ac.in This stabilization results in a significantly slower rate of back electron transfer compared to simpler systems like anthracene/DEA, thereby generating long-lived charge-separated states crucial for driving catalytic reactions. ias.ac.in
The quenching of the excited state and the dynamics of the electron transfer process can be monitored using techniques like steady-state and time-resolved luminescence spectroscopy. ias.ac.in The rate constant for back electron transfer (kBET) is a critical parameter in evaluating the efficiency of charge separation. ias.ac.in
| System | Process | Solvent | Rate Constant (kBET) | Observation |
|---|---|---|---|---|
| (E)-9-(4-nitrostyryl)anthracene (An-NO2) + N,N-diethylaniline (DEA) | Back Electron Transfer | THF | 1.36 x 105 s-1 | The radical anion (An-NO2•-) absorbs at 510 nm, and the radical cation (DEA•+) appears around 440 nm. ias.ac.in |
| Anthracene + N,N-diethylaniline (DEA) | Back Electron Transfer | - | ~1.36 x 107 s-1 (inferred) | The back electron transfer rate is approximately two orders of magnitude faster than in the An-NO2/DEA system. ias.ac.in |
Thermochromic and Mechanochromic Properties in this compound Derivatives
Thermochromic and mechanochromic materials, which change color in response to heat and mechanical force, respectively, have potential applications in sensors, memory chips, and security inks. nih.gov Anthracene derivatives are a well-studied class of compounds for these applications due to their unique photo- and thermoreversible dimerization properties. researchgate.net
The core mechanism for these properties in many anthracene derivatives is the [4π+4π] cycloaddition reaction that occurs between the 9 and 10 positions of two anthracene molecules upon UV irradiation (>300 nm). researchgate.net This process forms a dimer. The reverse reaction, cleaving the dimer back into two monomeric anthracene molecules, can be triggered either thermally at elevated temperatures or by UV light of a shorter wavelength (<300 nm). researchgate.net This reversible dimerization/scission is the basis for thermochromism. The specific temperature at which the dimer dissociates is significantly influenced by the nature of the substituents at the 9 and 10 positions. researchgate.net
Mechanochromism, or more specifically mechanofluorochromism (a change in fluorescence color), in solid-state anthracene derivatives is often linked to a phase transition between crystalline and amorphous states. nih.gov In the pristine crystalline state, molecules are arranged in a specific, ordered packing structure, which results in a characteristic fluorescence emission. When mechanical force, such as grinding, is applied, this ordered structure can be disrupted, leading to a more disordered, amorphous state. nih.gov This change in intermolecular arrangement alters the electronic interactions between adjacent molecules, causing a shift in the fluorescence emission wavelength and thus a visible change in the luminous color. nih.gov This process can often be reversed by heating the ground sample or exposing it to solvent vapors, which allows the molecules to rearrange back into their stable crystalline phase. nih.gov
| Compound Type | Stimulus | Initial State (Color/Emission) | Final State (Color/Emission) | Underlying Mechanism |
|---|---|---|---|---|
| 1,4-diphenylanthracene derivatives | Grinding in a mortar | Crystalline (Yellow-green) | Amorphous | Phase transition from crystalline to amorphous state. nih.gov |
| Anthracene photodimers in polymer networks | Mechanical Stress | Dimer (Non-fluorescent) | Monomer (Fluorescent) | Scission of the dimer into parent anthracene monomers. researchgate.net |
Interactions with Other Chemical and Biological Species: Mechanistic Focus
Investigation of Intercalation and Binding Mechanisms with Macromolecules
The planar, polycyclic aromatic structure of the anthracene (B1667546) moiety is a key determinant in its ability to interact with biological macromolecules, most notably nucleic acids. Derivatives of anthracene are well-documented for their capacity to bind to DNA, primarily through an intercalative mechanism. nih.gov This process involves the insertion of the flat anthracene ring system between the base pairs of the DNA double helix.
The position of substituents on the anthracene ring system plays a critical role in defining the precise mode of intercalation. nih.gov For instance, studies on analogous anthracene-9,10-dione derivatives have shown that the placement of side chains can dictate whether the molecule engages in classical intercalation, where both side chains lie in the same groove of the DNA, or a "threading" mode, where the side chains protrude into opposite grooves. nih.gov In the case of Anthracene-9,10-dimethanamine, the two methanamine groups at the meso-positions are positioned to interact with the DNA backbone, potentially influencing the stability and specificity of the binding event. The binding affinity is also sensitive to environmental conditions; for example, the intercalative binding of the related 9,10-dimethylanthracene (B165754) is significantly reduced in the presence of cations like Mg+2 and by increasing the methanol (B129727) content of the solvent, highlighting the role of electrostatic and solvent interactions. nih.gov
| Factor | Influence on Intercalation Mechanism | Relevant Finding | Source |
|---|---|---|---|
| Aromatic Core | Provides the planar structure necessary for insertion between DNA base pairs. | The binding of 9,10-dimethylanthracene, a π electron model, occurs primarily via intercalation. | nih.gov |
| Substituent Position | Dictates the specific mode of binding (e.g., classical vs. threading intercalation). | Molecular modeling suggests that the position of side chains on anthracene-9,10-diones determines the groove-binding pattern. | nih.gov |
| Solvent & Cations | Affects the stability and binding constant of the interaction. | Intercalative binding of 9,10-dimethylanthracene is significantly reduced by Mg+2 ions and increased methanol concentration. | nih.gov |
The stability of the complex formed between this compound and a macromolecule like DNA is governed by a suite of non-covalent interactions. rsc.org Chief among these are π-π stacking and hydrogen bonding.
π-π Stacking: The primary driving force for intercalation is the π-π stacking interaction between the electron-rich aromatic system of the anthracene core and the heterocyclic bases of DNA. nih.govnih.gov This interaction is a fundamental aspect of aromatic chemistry and contributes significantly to the stabilization of supramolecular structures. nih.gov The extent of π-overlap between the anthracene core and adjacent base pairs is crucial for binding affinity. nih.gov In the solid state, anthracene derivatives often arrange in face-to-face stacks, and this inherent tendency for self-association via π-π interactions is mirrored in their binding to macromolecules. nih.govresearchgate.net
Hydrogen Bonding: The primary amine groups in the methanamine side chains of this compound are capable of acting as hydrogen bond donors. These groups can form hydrogen bonds with the phosphate (B84403) backbone or with the functional groups of the DNA bases, providing additional stability and specificity to the intercalated complex. While π-π stacking anchors the aromatic core within the helix, hydrogen bonding by the side chains helps to orient the molecule and lock it into a favorable binding conformation.
Photoreactivity with Substrates and Biological Systems (Chemical Aspects)
The anthracene chromophore is renowned for its rich photochemistry, a property that is retained and modulated in its derivatives. rroij.com this compound exhibits photoreactivity that can be harnessed to interact with and modify substrates and biological systems. This reactivity stems from the high energy of its singlet excited state (approximately 76 kcal/mol), which can be used to initiate photochemical reactions. rroij.com
A key photoreaction involves photo-induced electron transfer (PET). In aminomethyl anthracene derivatives, excitation with light can lead to an electron transfer from the lone pair on the nitrogen atom to the photoexcited anthracene ring system. rroij.com This process can quench the fluorescence of the anthracene core and generate a radical ion pair, which is a highly reactive species. In the context of DNA binding, such PET processes can lead to oxidative damage and strand cleavage, making these compounds potential agents for photocleavage studies. rroij.com
Furthermore, anthracene derivatives are known to react with singlet molecular oxygen (O₂(¹Δg)), a reactive oxygen species, via a [4+2] Diels-Alder cycloaddition reaction. mdpi.comrsc.org This reaction occurs across the 9 and 10 positions of the anthracene ring to form a stable endoperoxide. mdpi.comresearchgate.net In biological systems where singlet oxygen is generated, this compound could act as a chemical trap for this reactive species. mdpi.comrsc.org The formation of the endoperoxide disrupts the aromaticity of the central ring, leading to significant changes in the molecule's spectroscopic and chemical properties.
Redox Chemistry of this compound and its Derivatives
The extended π-conjugated system of the anthracene core makes it susceptible to redox reactions. Anthracene and its derivatives can be both oxidized and reduced, often through multi-step electron transfer processes. The electrochemical reduction of derivatives like 9,10-diphenylanthracene (B110198) in aprotic solvents has been shown to proceed via the formation of a stable radical anion (R•−), confirming the ability of the anthracene system to accept an electron. utexas.edu
Derivatives of anthracene can undergo two-electron redox reactions. rsc.org For example, 9,10-bis(dimethylamino)anthracene, a closely related compound, is known to participate in two-electron redox transformations. researchgate.net The oxidation of anthracene derivatives often leads to the formation of the corresponding anthraquinone (B42736). rsc.org Redoximetric titrations have demonstrated that various substituted anthracenes undergo a two-electron oxidation to yield anthraquinone derivatives. rsc.org The redox potential of the molecule can be tuned by the nature of the substituents at the 9 and 10 positions. Electron-donating groups, such as the aminomethyl groups in this compound, would be expected to lower the oxidation potential compared to unsubstituted anthracene.
The redox cycle can also be observed in reactions like the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene, which involves redox couples to facilitate the transformation. The ability of the anthracene core to mediate electron transfer is a fundamental aspect of its chemistry, relevant to its application in materials science and its interactions in biological systems. rsc.org
| Interaction Type | Mechanism | Key Molecular Feature | Potential Outcome | Source |
|---|---|---|---|---|
| Photoreactivity | Photo-induced electron transfer (PET) from nitrogen to the anthracene core. | Aminomethyl groups, Anthracene chromophore | DNA cleavage, Fluorescence quenching | rroij.com |
| Photoreactivity | [4+2] Cycloaddition with singlet oxygen. | 9,10-positions of the anthracene ring | Formation of an endoperoxide | mdpi.comrsc.org |
| Redox Chemistry | Reversible one- or two-electron reduction/oxidation. | Extended π-system of the anthracene core | Formation of radical anions or oxidation to anthraquinones | utexas.edursc.orgresearchgate.net |
Conclusion and Future Research Trajectories
Synthesis of Tailored Anthracene-9,10-dimethanamine Architectures
Future synthetic strategies will likely focus on the creation of precisely controlled and functionally diverse this compound architectures. This will move beyond simple diamine structures to more complex and tailored molecules designed for specific applications. Key areas for development include:
Functional Group Diversity: Introducing a wide range of functional groups onto the amine moieties will be a primary focus. This could involve reactions to form amides, imines, sulfonamides, and other derivatives, thereby tuning the electronic properties, solubility, and binding capabilities of the molecule. For instance, the synthesis of bis(imino)anthracene derivatives has been reported for their potential as G-quadruplex ligands in anticancer research.
Oligomeric and Polymeric Structures: The development of methods to incorporate the this compound unit into larger oligomeric and polymeric chains is a promising avenue. This could lead to new materials with unique photophysical properties, such as fluorescent polymers for sensing applications or materials for organic light-emitting diodes (OLEDs). General methods for synthesizing substituted anthracenes often involve the reduction of corresponding anthraquinones, which protects the reactive 9 and 10 positions, allowing for substitution on the other rings beilstein-journals.org.
Supramolecular Assemblies and Coordination Polymers: The amine groups of this compound are excellent ligands for metal coordination. Future research will likely explore the synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block. These materials could exhibit interesting properties for gas storage, catalysis, and sensing. For example, coordination polymers based on a similar ligand, 9,10-di(pyridine-4-yl)anthracene, have been synthesized and their fluorescent properties investigated researchgate.net. The synthesis of a bulky N,N'-trans-bis-(tert-butyl)-9,10-dihydro-9,10-ethano-anthracene-11,12-dimethanamine ligand highlights the potential for creating sterically hindered complexes with interesting catalytic properties mit.edu.
A summary of synthetic strategies for related anthracene (B1667546) derivatives is presented in the table below.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Anthraquinone (B42736) | Zinc/Pyridine (B92270) or Zinc/NaOH | 9,10-Diacetoxyanthracene | beilstein-journals.org |
| Arenes and Aromatic Aldehydes | Acetyl bromide, Silica gel-supported zinc bromide | 9,10-Diarylanthracene | beilstein-journals.org |
| 9,10-Anthraquinone | One-pot procedure | 9,10-Dicyanoanthracene | beilstein-journals.org |
Advanced Spectroscopic Techniques for Dynamic Process Analysis
To fully understand the potential of new this compound derivatives, it is crucial to investigate their dynamic processes, such as excited-state dynamics, conformational changes, and binding events. Future research will increasingly rely on advanced spectroscopic techniques to probe these phenomena in real-time.
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy will be instrumental in elucidating the photophysics of these molecules. These methods can track the decay of excited states, identify transient species, and measure the rates of energy and electron transfer processes. For instance, time-resolved spectroscopic studies on 9,10-diphenylanthracene (B110198) have revealed insights into exciton-excimer dynamics nih.gov. The study of a 9,10-bis(phenylethynyl)anthracene (B116448) dimer and trimer using transient absorption spectroscopy has shown that triplet excited state formation occurs through charge recombination nih.gov.
Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, eliminating the averaging effects seen in ensemble measurements. It can be used to probe conformational dynamics, binding kinetics, and photochemical reactions at the single-molecule level, providing a deeper understanding of the behavior of this compound-based systems.
Spectroelectrochemistry: Combining spectroscopic and electrochemical methods allows for the in-situ characterization of species generated at an electrode. This will be valuable for studying the redox properties of this compound derivatives and understanding their behavior in electronic devices. Spectroelectrochemical studies have been used to investigate intramolecular charge transfer in novel anthracene derivatives nih.gov.
Integrating Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis and characterization will be a driving force in the future of this compound research. Density Functional Theory (DFT) and other computational methods can predict molecular properties, guide the design of new molecules, and help interpret experimental results.
Predictive Modeling of Properties: DFT calculations can be used to predict the geometric, electronic, and optical properties of new this compound derivatives before they are synthesized. This includes predicting absorption and emission spectra, redox potentials, and the energies of frontier molecular orbitals. Such computational studies have been applied to other anthracene-based dyes to improve their performance in dye-sensitized solar cells researchgate.net.
Rational Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, researchers can rationally design molecules with specific desired functionalities. For example, DFT can be used to design fluorescent sensors with high selectivity for particular analytes or to optimize the properties of materials for OLED applications. The photophysical properties of 9-vinylanthracene based fluorogens have been correlated with their structural features using DFT calculations nih.gov.
Elucidation of Reaction Mechanisms and Dynamic Processes: Computational modeling can provide detailed insights into reaction mechanisms and the dynamics of molecular processes that are difficult to probe experimentally. This includes modeling the pathways of photochemical reactions or simulating the conformational changes of a molecule over time.
The following table summarizes the application of computational studies on related anthracene derivatives.
| Computational Method | Property Studied | Application | Reference |
| DFT | Electronic and Optical Properties | Dye-Sensitized Solar Cells | researchgate.net |
| DFT | Structure-Property Relationships | Aggregation-Induced Emission Dyes | nih.govmdpi.com |
| DFT | Molecular Structure and Properties | Bioimaging Probes | mdpi.com |
Exploration of Novel Functionalities based on Structure-Property Correlations
A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties will be key to unlocking novel functionalities. Future research will focus on exploiting these correlations to develop advanced materials and systems.
Chemosensors and Biosensors: The anthracene core provides a fluorescent signaling unit, while the amine groups offer versatile binding sites. By modifying the amine functionalities with specific recognition elements, it is possible to create highly selective and sensitive chemosensors for detecting ions, molecules, and biomolecules. The potential of anthracene derivatives in this area is vast and continues to be an active area of research rroij.com.
Photoresponsive Materials: The photochemical properties of the anthracene moiety, such as its ability to undergo photodimerization, can be harnessed to create photoresponsive materials. This could include the development of photoswitchable catalysts, light-controlled drug delivery systems, and materials for optical data storage.
Organic Electronics: The tunable electronic properties of this compound derivatives make them promising candidates for applications in organic electronics. This includes their use as charge transport materials in organic field-effect transistors (OFETs), emitters in OLEDs, and components in organic solar cells. The functionalization at the 9,10-position of anthracene has been shown to be an effective way to tune the thermal stability of materials for such applications nih.gov.
Biomedical Applications: The ability of anthracene derivatives to intercalate into DNA and their photophysical properties make them interesting for biomedical applications, including as fluorescent probes for cellular imaging and as photosensitizers for photodynamic therapy rroij.com. The development of amino- and diamino-9,10-anthracenedione derivatives has shown promise in antibacterial, antifungal, and anticancer activities biointerfaceresearch.comresearchgate.net.
By systematically exploring the synthesis of new architectures, employing advanced analytical techniques, integrating computational design, and focusing on structure-property relationships, the scientific community can expect to see the emergence of a new generation of functional materials and molecular systems based on the versatile this compound scaffold.
Q & A
What are effective one-pot synthesis strategies for Anthracene-9,10-dimethanamine derivatives?
Basic Research Focus
A robust method involves using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to mediate reactions between 2-arylmethylbenzonitriles and aryl bromides. This approach enables the preparation of 9-aminoanthracene derivatives (e.g., N-acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene) with yields validated by spectroscopic characterization (IR, UV-Vis, NMR) . Key considerations include optimizing reaction stoichiometry and temperature to minimize side products.
How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, particularly for distinguishing between regioisomers. For example, in 9-amino-1-methoxy-10-phenylanthracene, H NMR reveals distinct aromatic proton splitting patterns due to electron-withdrawing/donating groups. Infrared (IR) spectroscopy identifies functional groups like acetylated amines (C=O stretch at ~1650 cm). Cross-validation with High-Performance Liquid Chromatography (HPLC) ensures purity .
How do transition-metal-catalyzed C–H activation strategies enhance the synthesis of functionalized Anthracene derivatives?
Advanced Research Focus
Rhenium(II) and rhodium(III) catalysts enable selective C–H oxygenation of anthracene-9,10-dione substrates. For instance, Scheme 49 () demonstrates yields of 55–70% for oxygenated products (e.g., compounds 197–199). Challenges include catalyst loading optimization and suppressing over-oxidation. Mechanistic studies (e.g., kinetic isotope effects) are recommended to elucidate reaction pathways .
What factors contribute to yield variability in oxygenation reactions of this compound derivatives?
Advanced Research Focus
Yield discrepancies (e.g., 55% vs. 70% in Scheme 49) may arise from steric hindrance, electronic effects of substituents, or competing side reactions. Controlled experiments with deuterated analogs can isolate electronic vs. steric contributions. Additionally, in situ monitoring (e.g., UV-Vis spectroscopy) helps identify intermediate stability issues .
How can this compound derivatives be tailored for bioimaging applications?
Application-Oriented Research
Fluorescent nanorods derived from 9,10-distyrylanthracene (DSA) exhibit high quantum yields and photostability. Modifying substituents (e.g., cyano or dimethylamino groups) tunes emission wavelengths. Ultrasound-aided nanoprecipitation ensures uniform nanoparticle size, critical for cellular uptake studies .
How should researchers address contradictions in spectroscopic data between synthetic batches?
Data Contradiction Analysis
Discrepancies in NMR/IR spectra may stem from residual solvents, polymorphic forms, or incomplete purification. Use standardized quenching and recrystallization protocols. For example, repeated column chromatography (silica gel, ethyl acetate/hexane) improves purity, as shown in . Cross-check with X-ray crystallography for ambiguous cases .
What safety protocols are essential when handling brominated Anthracene precursors?
Hazard Mitigation
9,10-Dibromoanthracene (CAS 523-27-3) requires strict PPE (gloves, goggles) due to skin/eye irritation (H315/H319) and respiratory risks (H335). Work in fume hoods, and avoid aqueous discharge (H410). Emergency measures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) .
How can this compound be integrated into reversible polymer systems?
Polymer Science Application
The 9-position’s reactivity enables crosslinking via Diels-Alder or photodimerization mechanisms. For example, anthracene moieties in polymer backbones undergo reversible [4+2] cycloaddition under UV light. Thermal stability and reversibility kinetics should be characterized using differential scanning calorimetry (DSC) .
What advanced analytical methods validate purity beyond HPLC?
Methodological Rigor
Mass spectrometry (HRMS) confirms molecular weight accuracy, while C NMR detects trace impurities. For chiral derivatives, circular dichroism (CD) spectroscopy resolves enantiomeric excess. Purity >98% is achievable via preparative HPLC with C18 columns, as demonstrated for 9,10-bis(3,5-dihydroxyphenyl)anthracene .
How do substituents at the 9- and 10-positions influence this compound reactivity?
Mechanistic Insight
Electron-donating groups (e.g., methoxy) increase nucleophilicity at the 9-position, favoring electrophilic substitution. Steric bulk (e.g., aryl rings) slows dimerization but may enhance fluorescence. Computational modeling (DFT) predicts regioselectivity and guides synthetic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
